molecular formula C10H12N4O2S B276778 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No. B276778
M. Wt: 252.3 g/mol
InChI Key: NHMOVUIEQRHQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide, also known as DMTBS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMTBS belongs to the class of sulfonamide compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth. 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, and the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have shown that 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide in lab experiments include its ability to inhibit inflammation, pain, and tumor growth, making it a potential candidate for drug development. However, the limitations of using 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide. One potential direction is to explore its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties may also be explored in future research.
Conclusion
In conclusion, 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide may lead to the development of new therapeutic agents for the treatment of cancer, inflammation, and pain.

Synthesis Methods

2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine and subsequent reaction with 4H-1,2,4-triazole-4-thiol. The final product is obtained through the reaction of the resulting thiol with ammonium carbonate. The purity of the synthesized 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been found to exhibit potential pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. Its anti-inflammatory and analgesic properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.3 g/mol

IUPAC Name

2,5-dimethyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S/c1-8-3-4-9(2)10(5-8)17(15,16)13-14-6-11-12-7-14/h3-7,13H,1-2H3

InChI Key

NHMOVUIEQRHQQY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NN2C=NN=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NN2C=NN=C2

Origin of Product

United States

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